2-Phenylpiperazine

Description

Historical Context and Chemical Classification

2-Phenylpiperazine has been studied since at least the 1960s, as evidenced by publications such as "Derivatives of Piperazine. XXXV: Synthesis of this compound and Some Derivatives" published in the Journal of Medicinal Chemistry in 1966. This positions the compound's documented research history within the broader development of heterocyclic chemistry during that era.

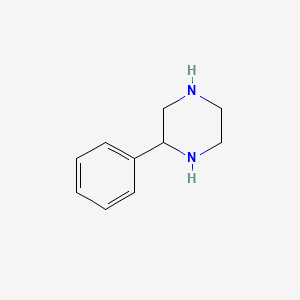

Chemically, this compound belongs to the class of substituted piperazines. Piperazines are six-membered heterocyclic compounds containing two nitrogen atoms at opposite positions (1,4) in the ring. The addition of a phenyl group at the 2-position creates this compound, distinguishing it from other isomers such as 1-Phenylpiperazine (where the phenyl group is attached directly to one of the nitrogen atoms).

This compound can be classified within several chemical categories:

- A heterocyclic amine

- A diazacyclohexane derivative

- A substituted piperazine

- A phenylpiperazine isomer

This compound represents a rigid analogue related to other molecules of chemical interest, such as 1-phenylpiperazine, which is described as "a rigid analogue of amphetamine" with distinctive monoamine releasing properties. The structural relationship between these compounds highlights the importance of positional isomerism in determining chemical and potential functional properties.

Propriétés

IUPAC Name |

2-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-12H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMRLBGNCLMSNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60290682 | |

| Record name | 2-Phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5271-26-1 | |

| Record name | 5271-26-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Summary Table of Preparation Methods for this compound

| Method No. | Preparation Route | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Reduction of 2-phenyldihydropyrazine | Ethylenediamine + benzoylformate derivatives; LiAlH4 or NaBH4 | High yield; well-established; scalable | Requires strong reducing agents; multi-step |

| 2 | Nucleophilic aromatic substitution (S_NAr) | Piperazine + halogenated aromatics + strong base (LiHMDS, etc.) | Direct substitution; useful for substituted derivatives | Long reaction times; harsh conditions |

| 3 | Multi-step sulfonylation, reduction, alkylation, cyclization | Chlorosulfonic acid, red phosphorus, alkyl halides, bis(2-chloroethyl)amine | Enables diverse functionalization; bioactive derivatives | Complex, multi-step; lower overall yields |

Research Findings and Notes

- The reduction-based method (Method 1) is preferred for its simplicity and high selectivity in producing this compound without extensive side products.

- The nucleophilic aromatic substitution approach (Method 2) offers a route to substituted phenylpiperazines but may require prolonged reaction times and stringent base conditions.

- Multi-step synthesis (Method 3) enables the generation of a wide variety of phenylpiperazine derivatives, useful for medicinal chemistry and agrochemical research, but involves more complex operations.

- Recent patents and literature emphasize optimization of reaction conditions to improve yield, purity, and scalability of this compound production.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Phenylpiperazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Various amine derivatives.

Substitution: Substituted phenylpiperazines with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Phenylpiperazine is primarily recognized for its role as a scaffold in the design of various pharmacologically active compounds. Its structural features allow for the modification and synthesis of derivatives with enhanced biological activity.

Anticancer Activity

Recent studies have demonstrated that phenylpiperazine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a series of novel phenylpiperazine derivatives were discovered to inhibit the epidermal growth factor receptor (EGFR), a crucial target in oncology. Compound 3p showed an IC50 value in the nanomolar range against A549 lung cancer cells, indicating potent anticancer properties with minimal toxicity to normal cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3p | MCF-7 | 0.22 |

| 3p | HeLa | 0.08 |

| 3p | A549 | 0.05 |

Antipsychotic Potential

Another significant application of 2-PP is its potential as an antipsychotic agent. Certain derivatives have been shown to block conditioned avoidance responding without high affinity for dopamine receptors, suggesting a novel mechanism of action that could lead to effective treatments for psychiatric disorders . The exploration of these compounds could provide alternatives to traditional antipsychotics that often have undesirable side effects.

Drug Delivery Systems

This compound has also been investigated for its utility as a chemical permeation enhancer in drug delivery systems. Research indicates that derivatives of phenylpiperazine can significantly enhance the transepithelial transport of macromolecular therapeutics across intestinal barriers, which is crucial for oral drug administration . This property is particularly advantageous for improving the bioavailability of poorly absorbed drugs.

Neuropharmacology

The neuropharmacological applications of 2-PP are noteworthy, particularly its role in modulating neurotransmitter systems. Studies have shown that phenylpiperazine compounds can influence serotonin and norepinephrine levels, potentially leading to therapeutic effects in mood disorders . The selective release of these neurotransmitters positions 2-PP as a candidate for developing new antidepressants or anxiolytics.

Chemical Probes and Research Tools

In addition to therapeutic applications, 2-PP serves as a valuable chemical probe in research settings. Its ability to interact with various biological targets makes it suitable for studying receptor-ligand interactions and elucidating molecular mechanisms underlying different biological processes . This utility extends to imaging applications, where labeled derivatives are used to study serotonin receptors in vivo .

Summary and Future Directions

The multifaceted applications of this compound highlight its significance in medicinal chemistry and pharmacology. Its role as a scaffold for drug development, especially in anticancer and neuropharmacological contexts, underscores the potential for creating novel therapeutic agents. Future research should focus on optimizing the structure of phenylpiperazine derivatives to enhance efficacy and reduce toxicity while exploring new therapeutic areas.

Mécanisme D'action

The mechanism of action of 2-Phenylpiperazine involves its interaction with various molecular targets. It acts as an agonist or antagonist at different receptor sites, including serotonin and dopamine receptors. By binding to these receptors, it modulates neurotransmitter release and uptake, leading to its pharmacological effects. Additionally, it may inhibit the reuptake of certain neurotransmitters, enhancing their availability in the synaptic cleft .

Comparaison Avec Des Composés Similaires

Key Compounds :

- 1-Benzylpiperazine: Differs in substituent position (N-benzyl vs. 2-phenyl).

- 1-(3-Trifluoromethylphenyl)piperazine : The electron-withdrawing CF₃ group increases metabolic stability but may reduce basicity at the piperazine nitrogen, altering receptor binding .

- 1-(2-Fluorophenyl)piperazine : Fluorine substitution enhances electronic effects, improving affinity for dopaminergic receptors compared to 2-phenylpiperazine .

Table 1: Substituent Effects on Piperazine Derivatives

Pharmacological Profiles

- This compound: Limited direct activity but serves as a precursor for mirtazapine, which acts as a noradrenergic and specific serotonergic antidepressant (NaSSA) .

- 1-(3,4-Methylenedioxyphenyl)piperazine (MDPPP) : Exhibits stimulant effects via serotonin receptor modulation, unlike this compound .

Key Research Findings

- Reactivity: this compound’s selective mono-amidation contrasts with derivatives like 1-methylpiperazine, which may form multiple products due to less steric hindrance .

- Structural Adaptability : Substitution at the 2-position optimizes steric and electronic profiles for drug synthesis, while N-substituted analogs prioritize receptor targeting .

- Thermodynamic Stability : Electron-withdrawing groups (e.g., CF₃) on phenylpiperazines enhance stability but reduce solubility, a trade-off critical for pharmacokinetics .

Activité Biologique

2-Phenylpiperazine (2-PP) is a compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of 2-PP, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR) based on various studies.

Overview of this compound

2-PP is a piperazine derivative characterized by a phenyl group attached to the second position of the piperazine ring. Its molecular formula is , and it has a molecular weight of 162.23 g/mol. The compound has been studied for its interactions with various biological targets, including receptors involved in neurotransmission and cancer cell proliferation.

1. Anticancer Activity

Recent studies have highlighted the potential of 2-PP derivatives as anticancer agents. A notable example is the compound 3p , a derivative of phenylpiperazine, which demonstrated potent inhibitory activity against the epidermal growth factor receptor (EGFR). In vitro studies showed an IC50 value in the nanomolar range against human cancer cell lines such as A549, MCF-7, and HeLa, indicating strong antiproliferative effects. Additionally, 3p was found to induce apoptosis in these cancer cells in a dose-dependent manner, suggesting that it may trigger programmed cell death pathways .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3p | A549 | 0.05 |

| 3p | HeLa | 0.08 |

| 3p | MCF-7 | 0.22 |

| 3p | Normal Lung | 189.2 |

2. Neuropharmacological Effects

2-PP and its derivatives have also been investigated for their neuropharmacological properties. Compounds such as HBK-14 and HBK-15 have shown significant antidepressant and anxiolytic-like effects in preclinical models. These compounds exhibited high affinity for serotonin receptors (5-HT1A), which are crucial for mood regulation .

3. Dopamine Receptor Interactions

Furthermore, certain phenylpiperazine derivatives selectively target dopamine D3 receptors, which are implicated in addiction and mood disorders. Studies indicate that these compounds can modulate dopamine signaling, potentially offering therapeutic avenues for conditions like schizophrenia and L-DOPA-induced dyskinesia .

Structure-Activity Relationships (SAR)

The efficacy of 2-PP derivatives often correlates with their structural modifications. For instance:

- Substituents on the Phenyl Ring: The presence of halogen atoms or methoxy groups can significantly enhance anticancer activity. Compounds with methoxy substituents generally exhibited better anticancer properties compared to those with halogen substitutions .

- Positioning of Functional Groups: The positioning of substituents on the piperazine ring also influences biological activity. For example, derivatives with specific substitutions at the 4-position showed improved efficacy against various cancer cell lines .

Case Studies

Several research studies have documented the biological activity of 2-PP derivatives:

- Anticancer Study: A study evaluated a series of phenylpiperazine derivatives for their cytotoxic effects against multiple cancer cell lines, revealing that specific modifications led to enhanced potency compared to standard chemotherapeutics like doxorubicin .

- Neuropharmacology Research: Another study focused on the ability of phenylpiperazine derivatives to suppress cocaine self-administration in animal models, demonstrating their potential as therapeutic agents for addiction treatment .

- Acaricidal Activity: Research into the acaricidal properties of phenylpiperazine derivatives indicated promising results against agricultural pests such as Tetranychus urticae, showcasing their versatility beyond medicinal applications .

Q & A

Basic: What are the optimal synthetic routes for 2-phenylpiperazine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound typically starts with benzoic acid as a precursor. Key steps include bromination, esterification, and cyclization. Evidence from literature suggests using solvents like dimethylformamide (DMF) or acetonitrile to enhance reaction efficiency, with reaction times optimized between 12–24 hours at 80–100°C. For example, bromination of benzoic acid derivatives requires stoichiometric control of bromine equivalents to avoid over-substitution . Post-synthesis, purification via column chromatography or recrystallization in ethanol yields >90% purity, confirmed by HPLC and GC-MS .

Advanced: How can researchers address selectivity challenges during N-alkylation of this compound derivatives?

Methodological Answer:

N-alkylation of this compound often produces regioisomers due to competing reactivity at primary vs. secondary amines. To mitigate this, studies recommend using sterically hindered alkylating agents (e.g., tert-butyl bromides) or catalytic Pd/Ni complexes to direct substitution . For instance, B(OCH2CF3)3-mediated amidation selectively targets the less hindered amine in this compound, achieving >85% mono-alkylated product . Computational modeling (DFT) further aids in predicting reactive sites, enabling rational design of selective conditions .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

Routine characterization involves:

- IR spectroscopy to confirm NH/CH stretches (peaks at ~3300 cm⁻¹ and ~2900 cm⁻¹, respectively).

- ¹H/¹³C NMR for structural elucidation; the piperazine ring protons appear as multiplets at δ 2.5–3.5 ppm .

- GC-MS/HPLC to assess purity (>95% threshold for pharmacological studies) .

Advanced characterization may include X-ray crystallography for solid-state structure determination .

Advanced: How do structural modifications of this compound influence pharmacological activity in cancer research?

Methodological Answer:

Hybridization with pharmacophores like thiourea or thiazolidinone enhances anticancer activity. For example, 6-(4-phenylpiperazin-1-yl)pyridin-3-amine derivatives exhibit IC50 values of 2.1–8.4 µM against prostate cancer cells (DU 145, PC-3). Mechanistic studies reveal apoptosis induction via caspase-3 activation and G1/S cell cycle arrest, validated through flow cytometry and RNA expression profiling . SAR analyses highlight the necessity of the phenyl group for binding affinity to serotonin/dopamine receptors, a common target in neuropharmacology .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and lab coats .

- Ventilation : Use fume hoods to prevent inhalation exposure; airborne concentration limits should adhere to OSHA standards .

- First Aid : Immediate rinsing with water for eye/skin contact (15+ minutes) and activated charcoal administration for ingestion .

Advanced: How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

Methodological Answer:

Yield discrepancies often arise from solvent polarity, catalyst loading, or temperature gradients. For example, palladium-catalyzed couplings in DMF yield 70–80% product, while non-polar solvents (toluene) reduce yields to 50% due to poor solubility . Systematic DOE (Design of Experiments) approaches, varying parameters like pH (6–8) and catalyst type (Pd vs. Ni), can identify optimal conditions . Reproducibility is further ensured by reporting detailed reaction logs, including moisture sensitivity and inert atmosphere requirements .

Basic: What are the solubility and stability profiles of this compound under varying storage conditions?

Methodological Answer:

this compound is hygroscopic and requires anhydrous storage (RT, desiccator). Solubility

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <1 |

| Ethanol | 50–60 |

| DCM | 100–120 |

| Stability tests (TGA/DSC) show decomposition >200°C, with no significant degradation at –20°C for 12 months . |

Advanced: What computational tools are effective in predicting the bioactivity of this compound derivatives?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Models interactions with targets like 5-HT1A receptors (docking scores ≤ –9.0 kcal/mol indicate high affinity) .

- QSAR Models : Utilize descriptors like logP and polar surface area to predict blood-brain barrier permeability .

- MD Simulations : Assess binding stability over 100-ns trajectories, with RMSD <2 Å indicating robust target engagement .

Basic: How are chiral this compound derivatives resolved, and what analytical methods validate enantiopurity?

Methodological Answer:

Chiral resolution employs HPLC with cellulose-based columns (e.g., Chiralpak IC) and hexane/isopropanol mobile phases. Enantiomeric excess (ee) is quantified via chiral GC (β-cyclodextrin columns) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) . Racemic mixtures typically show split peaks in chromatograms, whereas >99% ee yields a single peak .

Advanced: What strategies mitigate toxicity risks in preclinical studies of this compound-based compounds?

Methodological Answer:

- In vitro hepatotoxicity screening : Use HepG2 cells with ALT/AST release assays.

- hERG channel inhibition assays : Patch-clamp studies to assess cardiac risk (IC50 >10 µM preferred) .

- Metabolic stability tests : Microsomal incubation (human liver microsomes) to identify reactive metabolites via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.